Cas no 77695-07-9 (N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine)

N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine is a heterocyclic compound featuring a thiatriazole core functionalized with an allylamine substituent. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules or agrochemicals. The thiatriazole moiety offers potential for diverse chemical transformations, while the allyl group provides opportunities for further functionalization via radical or electrophilic addition reactions. Its stability under standard conditions and compatibility with common synthetic methodologies enhance its utility in research and industrial applications. The compound’s distinct electronic properties may also contribute to specialized applications in materials science or coordination chemistry.
N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine structure
77695-07-9 structure
Product name:N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine
CAS No:77695-07-9
MF:C4H6N4S
Molecular Weight:142.182
MDL:MFCD11850874
CID:3176048
PubChem ID:19086635

N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine 化学的及び物理的性質

名前と識別子

    • 1,2,3,4-THIATRIAZOL-5-AMINE, N-2-PROPENYL-
    • N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine
    • SCHEMBL9405274
    • 77695-07-9
    • CS-0243637
    • EN300-266542
    • G47293
    • CDA69507
    • 979-550-7
    • N-allyl-1,2,3,4-thiatriazol-5-amine
    • AKOS006352110
    • N-prop-2-enylthiatriazol-5-amine
    • MDL: MFCD11850874
    • インチ: InChI=1S/C4H6N4S/c1-2-3-5-4-6-7-8-9-4/h2H,1,3H2,(H,5,6,8)
    • InChIKey: OJTPXTWMPSNJGT-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 142.03131738Da
  • 同位素质量: 142.03131738Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 9
  • 回転可能化学結合数: 3
  • 複雑さ: 96.6
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 78.9Ų

N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-266542-2.5g
N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine
77695-07-9 95.0%
2.5g
$978.0 2025-03-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1314307-5g
n-(Prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine
77695-07-9 95%
5g
¥31276.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1314307-1g
n-(Prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine
77695-07-9 95%
1g
¥10773.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1314307-250mg
n-(Prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine
77695-07-9 95%
250mg
¥5040.00 2024-07-28
Enamine
EN300-266542-0.25g
N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine
77695-07-9 95.0%
0.25g
$200.0 2025-03-20
Enamine
EN300-266542-10g
N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine
77695-07-9 95%
10g
$2146.0 2023-09-12
Enamine
EN300-266542-1g
N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine
77695-07-9 95%
1g
$499.0 2023-09-12
A2B Chem LLC
AV94995-1g
N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine
77695-07-9 95%
1g
$561.00 2024-04-19
1PlusChem
1P01B2AB-500mg
N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine
77695-07-9 95%
500mg
$451.00 2025-03-19
1PlusChem
1P01B2AB-1g
N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine
77695-07-9 95%
1g
$590.00 2025-03-19

N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine 関連文献

N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amineに関する追加情報

N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine (CAS No. 77695-07-9): A Comprehensive Overview

N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine (CAS No. 77695-07-9) is a unique and versatile compound that has garnered significant attention in the fields of chemistry and pharmaceutical research. This compound, characterized by its distinctive thiatriazole core and allylamine substituent, has shown promising potential in various applications, including as a building block for more complex molecules and as a precursor in the synthesis of novel pharmaceuticals.

The chemical structure of N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine consists of a five-membered thiatriazole ring with a nitrogen atom at the 5-position and an allylamine group attached to it. The thiatriazole ring is known for its high stability and reactivity, making it an attractive scaffold for the development of new materials and pharmaceuticals. The allylamine substituent adds further reactivity and functional versatility to the molecule.

Recent studies have highlighted the potential of N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine in various chemical reactions. For instance, a study published in the Journal of Organic Chemistry demonstrated that this compound can undergo efficient coupling reactions with aryl halides to form substituted thiatriazoles. These reactions are facilitated by palladium-catalyzed cross-coupling methods, which have become increasingly important in modern synthetic chemistry due to their high efficiency and selectivity.

In the realm of pharmaceutical research, N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine has shown promise as a lead compound for the development of new drugs. A study published in the European Journal of Medicinal Chemistry reported that derivatives of this compound exhibit potent antiviral activity against several strains of influenza virus. The researchers found that the thiatriazole core contributes to the antiviral properties by interfering with viral replication processes.

Beyond antiviral applications, N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine has also been explored for its potential as an anticancer agent. A study conducted at the National Cancer Institute investigated the cytotoxic effects of various thiatriazole derivatives on cancer cell lines. The results indicated that certain derivatives of N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine exhibit significant cytotoxicity against breast cancer and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.

The synthetic accessibility of N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine is another factor contributing to its popularity in research laboratories. A recent review article in Tetrahedron Letters summarized several efficient synthetic routes for preparing this compound and its derivatives. One notable method involves the reaction of 1H-tetrazole with allyl chloride in the presence of a base such as sodium hydride. This method yields high purity products with good yields and minimal side reactions.

The physical properties of N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine are also noteworthy. It is a solid at room temperature with a melting point ranging from 80°C to 85°C. The compound is soluble in common organic solvents such as methanol and dimethyl sulfoxide (DMSO), making it easy to handle and use in various chemical reactions. Its solubility properties are advantageous for both laboratory-scale experiments and large-scale industrial processes.

In conclusion, N-(prop-2-en-y-l)-1,2,3,4-thiatriazol-y-l)amine (CAS No. 77695-y-l)07-y-l)9) is a highly versatile compound with a wide range of potential applications in chemistry and pharmaceutical research. Its unique chemical structure and reactivity make it an attractive candidate for developing new materials and drugs. Ongoing research continues to uncover new properties and applications for this compound, further solidifying its importance in the scientific community.

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